Thermal Stability Advantage Over 9,9-Diphenylfluorene Analog
The incorporation of p-tolyl groups at the 9-position of the fluorene core, as opposed to unsubstituted phenyl rings, results in a measurable increase in thermal stability. The melting point of the target compound is reported in the range of 150-155 °C , which is significantly higher than the 128-132 °C melting point reported for the 9,9-diphenylfluorene-2-boronic acid analog . This 20-25 °C increase in melting point is a direct quantitative indicator of enhanced morphological stability, a critical parameter for device longevity under operational heat.
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 150-155 °C |
| Comparator Or Baseline | 9,9-Diphenylfluorene-2-boronic acid: 128-132 °C |
| Quantified Difference | Increase of approximately 20-25 °C |
| Conditions | Reported melting point ranges for pure solid compounds. |
Why This Matters
A higher melting point correlates with better morphological stability of the derived materials in solid-state devices like OLEDs, reducing the risk of degradation during operation and extending device lifetime.
